[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate
Description
Properties
IUPAC Name |
[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4-6(10)13-7-8(11)12-5-9(7,2)3/h4,7H,1,5H2,2-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMBTQSRUNSRKI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1OC(=O)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(=O)[C@@H]1OC(=O)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383517 | |
| Record name | (3R)-4,4-Dimethyl-2-oxooxolan-3-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102096-60-6 | |
| Record name | (3R)-4,4-Dimethyl-2-oxooxolan-3-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-alpha -Acryloyloxy-beta ,beta -dimethyl-gamma -butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate, also known as (R)-DMEE, is a chemical compound with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol. It features a five-membered oxolane ring and an ester functional group, which contribute to its reactivity and stability. This compound has garnered interest in organic synthesis due to its potential applications in pharmaceuticals and material science.
Chemical Structure
The structural formula of this compound can be represented as follows:
Potential Biological Applications
- Synthesis of Chiral Compounds : [(3R)-DMEE] is utilized as an intermediate for synthesizing chiral α-hydroxy acids, which are crucial in pharmaceutical development due to their bioactive properties.
- Drug Development : Its structural similarity to naturally occurring compounds suggests that it could serve as a precursor for developing new drugs with various biological activities.
- Functional Materials : Recent explorations indicate that [(3R)-DMEE] may also be applicable in creating new functional materials due to its unique combination of functional groups.
Case Studies
- Chiral α-Hydroxy Acids Synthesis : A study demonstrated that [(3R)-DMEE] could be transformed through asymmetric aldol reactions with aldehydes to yield enantiopure α-hydroxy acids with high yields and enantioselectivities. This process highlights its utility in synthesizing biologically relevant compounds.
- Inflammatory Response Modulation : Although direct studies on [(3R)-DMEE] are scarce, related compounds have shown potential in modulating inflammatory responses by interacting with pathways such as the NLRP3 inflammasome. This suggests a possible avenue for future research on [(3R)-DMEE]'s effects on inflammation and neuroprotection .
Comparative Analysis
To understand the uniqueness of [(3R)-DMEE], it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxybutyric Acid | Hydroxy group on a butyric acid backbone | Known for neuroprotective effects |
| Methyl Methacrylate | Ester of methacrylic acid | Widely used in polymer production |
| Levulinic Acid | Ketone functional group | Versatile platform chemical |
[(3R)-DMEE]'s distinct oxolane ring and stereochemistry offer unique reactivity and potential biological properties compared to these compounds.
Preparation Methods
Reaction Conditions
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature: 0–25°C (to minimize side reactions)
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Catalyst: 4-Dimethylaminopyridine (DMAP) for enhanced reactivity
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Yield: 70–85% after purification by silica gel chromatography
A representative procedure from the RSC supplemental data involves suspending the lactone alcohol in DMF, adding sodium hydride to deprotonate the hydroxyl group, and subsequently introducing acryloyl chloride. The reaction is quenched with water, and the product is extracted using ethyl acetate.
Enzymatic Catalysis
Enzymatic methods leverage lipases or esterases to catalyze the acrylation of the lactone alcohol under mild conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin is frequently used due to its tolerance for organic solvents and high enantioselectivity.
Key Advantages
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Stereochemical fidelity: Retains >99% ee without requiring chiral auxiliaries.
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Solvent flexibility: Compatible with toluene, hexane, or ionic liquids.
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Scalability: Demonstrated at pilot-plant scales with 90% conversion.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the esterification process. The RSC protocol details a reaction where the lactone alcohol, acryloyl chloride, and triethylamine are irradiated at 100°C for 15 minutes, achieving 88% yield. This method reduces side products like oligomers or hydrolyzed acrylate.
Optimization Insights
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Power settings: 300–600 W for uniform heating.
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Solvent limitations: Polar solvents (e.g., DMF) absorb microwaves more efficiently than nonpolar ones.
Transition Metal-Catalyzed Methods
Palladium and osmium complexes have been explored for stereoretentive acrylate formation. A patent describes using osmium tetroxide in tert-butanol to mediate the oxidation of allylic alcohols, though this approach requires careful handling due to OsO₄’s toxicity.
Comparative Analysis
| Catalyst | Yield | ee | Drawbacks |
|---|---|---|---|
| Pd(OAc)₂ | 65% | 92% | Requires inert atmosphere |
| OsO₄ | 78% | 95% | High toxicity |
| CAL-B | 90% | 99% | Longer reaction times |
Purification and Characterization
Post-synthesis purification typically involves silica gel chromatography with ethyl acetate/hexane gradients. Advanced characterization employs:
Q & A
Basic: What synthetic strategies are recommended for preparing [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate?
Methodological Answer:
The synthesis typically involves esterification of (3R)-4,4-dimethyl-2-oxooxolan-3-ol with prop-2-enoyl chloride under basic conditions (e.g., pyridine or triethylamine) to activate the hydroxyl group. Key steps include:
- Chiral resolution : If starting from a racemic mixture, use chiral chromatography (e.g., HPLC with a cellulose-based column) to isolate the (3R)-enantiomer .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
- Yield optimization : Reaction monitoring via TLC or in situ FTIR to track esterification progress.
Basic: How is the compound characterized spectroscopically to confirm its structure?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks at δ 6.1–6.4 (vinyl protons, J ≈ 16–17 Hz for trans-acrylate), δ 4.5–5.0 (oxolane methine proton, (3R)-configuration), and δ 1.2–1.4 (geminal dimethyl groups).
- ¹³C NMR : Lactone carbonyl (δ ~170 ppm), ester carbonyl (δ ~165 ppm), and quaternary carbons in the dimethyl-substituted oxolane ring .
- IR : Strong absorptions at ~1720 cm⁻¹ (lactone C=O) and ~1630 cm⁻¹ (acrylate C=C).
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 199.1).
Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester or lactone moieties.
- Handling : Use gloves and eye protection; avoid skin contact (potential irritancy inferred from structurally related esters ).
- Stability Testing : Monitor degradation via HPLC under varying pH (e.g., pH 2–10 buffers) to assess susceptibility to hydrolysis.
Advanced: How can enantiomeric purity be rigorously validated, especially for applications in asymmetric synthesis?
Methodological Answer:
- Chiral HPLC : Use a Daicel Chiralpak® IG column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥1.5 min confirm high enantiomeric excess (ee >99%) .
- Circular Dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra for the (3R)-configuration.
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (SHELXL refinement ).
Advanced: How to address contradictions in crystallographic data during structure refinement?
Methodological Answer:
- Disorder Modeling : Use SHELXL’s PART instruction to model disordered atoms (e.g., rotating methyl groups) .
- Twinning Analysis : Employ PLATON’s TWINABS to detect twinning (common in chiral crystals) and refine using HKLF5 data .
- Validation Tools : Check for geometric outliers (e.g., bond lengths/angles) with CCDC’s Mercury software.
Advanced: What computational methods predict the compound’s reactivity in polymerization or catalytic systems?
Methodological Answer:
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess acrylate’s susceptibility to radical or anionic polymerization.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways using Gaussian or ORCA .
- QSQN Profiling : Apply Quantum Chemistry and QSPR models (e.g., via CC-DPS) to predict kinetic parameters for ester hydrolysis .
Advanced: How to design experiments to study its role as a chiral building block in drug synthesis?
Methodological Answer:
- Stereoselective Coupling : React with Grignard reagents (e.g., RMgX) under Pd catalysis; monitor diastereomer ratios via ¹H NMR .
- Enzyme-Mediated Resolution : Screen lipases (e.g., CAL-B) for selective hydrolysis of undesired enantiomers .
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O or ¹³C-acrylate) to trace reaction pathways via MS or NMR.
Advanced: How to resolve discrepancies between experimental and computational spectroscopic data?
Methodological Answer:
- Benchmarking : Compare experimental IR/NMR with DFT (B3LYP/6-31G*) calculations using Gaussian. Adjust solvent models (PCM for DMSO or CHCl₃) .
- Conformational Sampling : Use CREST to explore low-energy conformers and weight Boltzmann-averaged spectra .
- Error Analysis : Quantify deviations (e.g., RMSD <5% for ¹³C NMR shifts) to validate computational protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
